molecular formula C15H14O2S B021409 2-(Benzhydrylthio)acetic acid CAS No. 63547-22-8

2-(Benzhydrylthio)acetic acid

Cat. No. B021409
CAS RN: 63547-22-8
M. Wt: 258.3 g/mol
InChI Key: HTHFEDOFDBZPRX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Benzhydrylthio)acetic acid and its derivatives has been explored through different methods, including enantioselective oxidation of thioethers. For instance, Ternois et al. (2007) achieved oxidation using various catalytic and stoichiometric enantioselective reagents, obtaining the best results with stoichiometric chiral oxaziridine. They also reported that using [bmim][PF6] as a solvent with oxaziridine provided slightly higher yields (Ternois, Guillen, Plaquevent, & Coquerel, 2007).

Molecular Structure Analysis

The molecular structure of 2-(Benzhydrylthio)acetic acid and related compounds has been elucidated through techniques like X-ray crystallography and spectroscopic methods. For example, Sienkiewicz-Gromiuk et al. (2016) synthesized (Benzylthio)acetic acid with 78% yield and characterized its crystal structure, revealing a bent conformation stabilized by numerous intermolecular interactions, including O–H···O, C–H···O, C–H···S, and C–H···π contacts (Sienkiewicz-Gromiuk, Tarasiuk, & Mazur, 2016).

Chemical Reactions and Properties

2-(Benzhydrylthio)acetic acid participates in various chemical reactions, contributing to the synthesis of bioactive molecules and intermediates. Ramanjaneyulu et al. (2020) described an ultrafast approach for synthesizing 2-(Benzhydrylthio)benzo[d]oxazole, demonstrating the compound's versatility in reaction schemes and its potential in pharmaceutical applications (Ramanjaneyulu, Vidyacharan, Ahn, & Kim, 2020).

Scientific Research Applications

  • Nootropic, Antihypoxic, and Anabolic Activity : Derivatives of 2-(Benzhydrylthio)acetic acid, specifically 2-(benzoylamino)(1-R-2-oxoindoline-3-ylidene) acetic acids, exhibit nootropic (cognitive enhancing), antihypoxic (preventing oxygen deficiency), and anabolic (promoting cellular growth) activities (S. Kolisnyk et al., 2018).

  • Biological Activities : Esters of 2-(4-R-5-(thiophene-2-yl)-4H-1,2,4-triazoles-3-yl)thio)acetic acids show a range of biological activities including analgesic (pain relief), neuroleptic (psychiatric treatment), diuretic (increasing urine production), anti-inflammatory, mild antimicrobial, and others (V. A. Salionov, 2015).

  • Asymmetric Synthesis of Modafinil : The oxidation of 2-(Benzhydrylthio)acetic acid and its derivatives is utilized in the asymmetric synthesis of modafinil, a medication used to treat sleep disorders (James Ternois et al., 2007).

  • Bioreductive Antitumor Agents : Acetic anhydride, involving 2-(Benzhydrylthio)acetic acid, acts as a traceless activating agent for synthesizing new potential bioreductive antitumor agents (Eamonn Joyce et al., 2011).

  • Prevention of Cataract Development : Acetic acid derivatives of [1,2,4]triazino[4,3-a]benzimidazole have been found effective in preventing cataract development in severely galactosemic rats when used as an eyedrop solution (F. Da Settimo et al., 2001).

  • Aromatic Acid Production and Cellulose Acetate Manufacturing : Acetic acid dehydration is significant in producing aromatic acids like terephthalic acid and in manufacturing cellulose acetate (I. Chien et al., 2004).

Safety And Hazards

The safety information for 2-(Benzhydrylthio)acetic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-benzhydrylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c16-14(17)11-18-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHFEDOFDBZPRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366464
Record name 2-[(Diphenylmethyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzhydrylthio)acetic acid

CAS RN

63547-22-8
Record name 2-[(Diphenylmethyl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63547-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzhydrylsulfanylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063547228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Diphenylmethyl)thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZHYDRYLSULFANYLACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGH8L3D5QF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Scheme 2 describes an industrial method for the preparation of Modafinil (II) wherein the all the reaction steps may be carried out in situ. In this scheme, the starting material is diphenylmethanol which is reacted with thiourea in the presence of HBr followed by basic hydrolysis and reaction with chloroacetic acid to form compound III. Hydrogen peroxide is then passed through the reaction mixture followed by acidification with hydrochloric acid to form (benzhydrylsulfinyl)acetic acid. The acid is reacted with dimethyl sulphate in presence of soda lye and sodium bicarbonate to obtain methyl(benzhydrylsulfinyl)acetate. After filtration methyl(benzhydrylsulfinyl)acetate is dissolved in methanol and ammonia is bubbled through the reaction mixture. After recrystallization and drying of the reaction mass Modafinil (II) is obtained with 41% total yield calculated from benzhydrol. The in-situ reaction scheme 2 is set out below.
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Synthesis routes and methods II

Procedure details

U.S. Pat. No. 4,177,290 discloses an alternative process for the application on an industrial scale (scheme 2). Benzhydrol (5), thiourea (6) and 2-chloroacetic acid (7) are reacted in the presence of hydrobromic acid to obtain 2-[(diphenylmethyl)sulfenyl]acetic acid (8), which is oxidized with hydrogen peroxide to afford 2-[2-[(diphenylmethyl)sulfinyl]acetic acid (9). This is reacted with NaHCO3 and dimethyl sulfate and the resulting methyl ester (10) is converted to modafinil by treatment with ammonia.
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Synthesis routes and methods III

Procedure details

This compound was prepared according to the procedure of Prisinzano. (Prisinzano, T.; Podobinski, J.; Tidgewell, K.; Luo, M.; Swenson, D. Tetrahedron: Asymmetry 2004, 15, 1053-1058). The synthesis employed benzhydrol (50.0 g, 271.4 mmol) and thioglycolic acid (25.0 g, 271.4 mmol) to give the title compound as a white solid: 69.2 g (99% yield); mp 126-129° C. Spectroscopic data was identical to lit. (Prisinzano, T.; Podobinski, J.; Tidgewell, K.; Luo, M.; Swenson, D. Tetrahedron: Asymmetry 2004, 15, 1053-1058).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
S Maurya, D Yadav, K Pratap, A Kumar - Green Chemistry, 2017 - pubs.rsc.org
Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide, MOD) is a key psychostimulant drug used for the treatment of narcolepsy and other sleep disorders that has a very low addiction liability…
Number of citations: 12 pubs.rsc.org
MJ Taghizadeh - Iranian Journal of Science and Technology …, 2017 - Springer
Modafinil (diphenyl methyl sulfinylacetamide) is used clinically in the treatment of narcolepsy and slee** disorders. The synthesis of modafinil, begins with the reaction of benzhydrol …
Number of citations: 1 link.springer.com
MJ Taghizadeh, A Javidan, A Daraie - Journal of Applied Chemical …, 2016 - jacr.kiau.ac.ir
Modafinil (Diphenyl methyl Sulfinyl acetamid) is used clinically in the treatment of narcolepsy and slee** disorders. The synthesis of R-modafinil, have started with the reaction of …
Number of citations: 8 jacr.kiau.ac.ir
J Ternois, F Guillen, JC Plaquevent, G Coquerel - Tetrahedron: Asymmetry, 2007 - Elsevier
The oxidation of 2-(benzhydrylthio)acetic acid and its derivatives was performed with various catalytic and stoichiometric enantioselective reagents, the best results being obtained with …
Number of citations: 40 www.sciencedirect.com
A Lari, I Karimi, H Adibi, A Aliabadi… - DARU Journal of …, 2013 - Springer
Background and the purpose of the study Modafinil, a novel wake-promoting agent with low potential for abuse and dependence, has a reliable structure to find some novel derivatives …
Number of citations: 12 link.springer.com
A Sase, YD Aher, SR Saroja, MK Ganesan, S Sase… - …, 2016 - Elsevier
A series of compounds have been reported to enhance memory via the DA system and herein a heterocyclic compound was tested for working memory (WM) enhancement. 2-((…
Number of citations: 15 www.sciencedirect.com
OM Okunola-Bakare, J Cao, T Kopajtic… - Journal of medicinal …, 2014 - ACS Publications
2-[(Diphenylmethyl)sulfinyl]acetamide (modafinil, (±)-1) is a unique dopamine uptake inhibitor that binds the dopamine transporter (DAT) differently than cocaine and may have potential …
Number of citations: 46 pubs.acs.org
E Oguzcan, Z Koksal, T Taskin-Tok… - … Acta Part A: Molecular …, 2022 - Elsevier
Interaction type of modafinil with calf thymus DNA (ct-DNA) was examined systematically using ethidium bromide (EB) as a fluorescence probe by fluorescence spectroscopy, UV–Vis …
Number of citations: 6 www.sciencedirect.com
J O'Brien, G Hessman, B Twamley - core.ac.uk
2-[(Diphenylmethyl) sulfinyl] acetamide (modafinil) is commonly prescribed for the treatment of narcolepsy and increasing popularity and off-label use as a cognitive enhancer resulted …
Number of citations: 0 core.ac.uk
G Dowling, PV Kavanagh, B Talbot… - Drug Testing and …, 2017 - Wiley Online Library
2‐[(Diphenylmethyl)sulfinyl]acetamide (modafinil) is commonly prescribed for the treatment of narcolepsy. Increasing popularity and off‐label use as a cognitive enhancer has resulted …

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